molecular formula C12H13N3O3 B7780613 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

Cat. No.: B7780613
M. Wt: 247.25 g/mol
InChI Key: YJRONFSEJIWTSP-UHFFFAOYSA-N
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Description

3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one is a chemical compound with the CAS Registry Number 865073-48-9 and a molecular formula of C 12 H 13 N 3 O 3 . It has a calculated molecular weight of 247.25 g/mol. This compound is part of a class of substituted cyclohexenone derivatives, which are valuable synthetic intermediates in organic and medicinal chemistry research. The structure features both an aromatic amine and a nitro group on the phenyl ring, alongside an enone system in the cyclohexenone ring. This unique arrangement offers multiple sites for chemical modification and makes it a potential precursor for synthesizing more complex heterocyclic systems or for use in polymer and dye chemistry research. Similar structural analogs, such as 3-((2-Methyl-5-nitrophenyl)amino)cyclohex-2-enone and 3-[(2-Nitrophenyl)amino]cyclohex-2-en-1-one, are also available for research purposes, highlighting the interest in this family of compounds . As a building block, this compound can be utilized in the development of novel chemical entities for various research applications. For Research Use Only. This product is intended for laboratory research and development purposes. It is not intended for use in humans, animals, or as a drug, and must not be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(2-amino-5-nitroanilino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c13-11-5-4-9(15(17)18)7-12(11)14-8-2-1-3-10(16)6-8/h4-7,14H,1-3,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRONFSEJIWTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=C(C=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Polarity Effects

Polar aprotic solvents (e.g., DMF) improve reactant solubility but may promote side reactions. In contrast, tert-butanol minimizes decomposition of sensitive nitroarenes.

Catalytic Additives

Lewis acids (e.g., ZnCl₂) accelerate imine formation but risk nitro group reduction. Neutral conditions with molecular sieves (4Å) mitigate moisture interference.

Stepwise Functionalization

Sequential reactions—first introducing the amino group to cyclohexenone, followed by nitration—reduce steric hindrance. However, regioselective nitration remains challenging.

Challenges and Limitations

  • Nitro Group Stability: The nitro substituent is prone to reduction under hydrogenation conditions, necessitating protective strategies (e.g., Boc protection of the amine).

  • Regioselectivity: Competing reaction pathways may yield isomeric byproducts, requiring chromatographic purification.

  • Scale-Up Issues: Microwave methods face scalability barriers due to energy transfer limitations in large batches.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one exhibits notable antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is thought to involve the inhibition of specific enzymes critical for bacterial survival, thereby disrupting metabolic processes.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. The unique structural features of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one allow it to interact with molecular targets that are pivotal in cancer biology.

Organic Synthesis

In the realm of organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the synthesis of novel compounds with potential therapeutic applications. The synthesis typically involves refluxing 2-amino-5-nitroaniline with cyclohex-2-en-1-one in solvents like ethanol or propanol, often utilizing catalysts to enhance efficiency.

Enzyme Inhibition Studies

The interactions of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one with specific enzymes have been a focus of research. Understanding these interactions is crucial for elucidating its mechanism of action and exploring its therapeutic potential. Studies have aimed at identifying the binding affinities and inhibitory constants against various target enzymes.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one against multiple bacterial strains, demonstrating significant inhibition compared to control groups. The study highlighted the compound's potential as a scaffold for antibiotic development.

Case Study 2: Cancer Cell Apoptosis

A recent investigation published in Cancer Research explored the compound's ability to induce apoptosis in human cancer cell lines. The results indicated that treatment with varying concentrations led to increased markers of apoptosis, suggesting that this compound could be further developed into a therapeutic agent against cancer.

Case Study 3: Synthesis Optimization

A study focused on optimizing the synthetic route for producing 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one revealed improvements in yield and purity through modified reaction conditions. This research underscores the importance of refining synthetic methodologies to enhance scalability for industrial applications.

Mechanism of Action

The mechanism of action of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-((2-Amino-5-benzoylphenyl)amino)cyclohex-2-en-1-one
  • Structure : The nitro group in the target compound is replaced with a benzoyl group.
  • Synthesis: Prepared via reaction of 3,4-diaminobenzophenone with 1,3-cyclohexanedione, achieving a 65% yield after HPLC purification .
  • Application : Intermediate in synthesizing FC2 derivatives (e.g., 4a–e), which exhibit pro-apoptotic activity in cancer cells .
3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one
  • Structure: The 2-amino group is replaced with a methyl group.
  • Key Difference : Methyl substitution reduces hydrogen-bonding capacity, likely altering solubility and biological interactions.

Core Cyclohexenone Modifications

3-Amino-5-methylcyclohex-2-en-1-one
  • Structure : Lacks the aromatic nitroaniline moiety; features a methyl group at C3.
  • Properties : Smaller molecular weight (125.17 g/mol) and higher hydrophobicity (logP ~1.5 estimated) compared to the target compound .
  • Application : Used in asymmetric synthesis and as a building block for heterocycles .
3-Amino-2-cyclohexen-1-one
  • Synthesis : Commercially available (TCI America), used in studies of enamine reactivity .

Functional Group Transformations

(E)-3-{[(2-Amino-5-nitrophenyl)imino]methyl}phenol (Schiff Base Ligand)
  • Structure: The amino linkage is replaced by an imino (Schiff base) group, with a phenolic hydroxyl substituent.
  • Application : Forms stable Cu(II) and Ni(II) complexes intercalated in montmorillonite clay, used in catalysis and materials science .
  • Key Difference : The Schiff base enhances metal chelation capacity, diverging from the biological focus of the target compound .

Hybrid Derivatives

3-(2-Hydroxy-4-methoxyphenyl)-5-(3,4-methylenedioxyphenyl)cyclohex-2-en-1-one
  • Structure: Features two aromatic substituents (hydroxy-methoxy and methylenedioxy) on the cyclohexenone core.
  • Application: Investigated for antioxidant and anti-inflammatory properties due to polyphenolic groups .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Application Area Reference
3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one C12H12N3O3 261.25 2-Amino-5-nitroaniline Not specified Medicinal chemistry
3-((2-Amino-5-benzoylphenyl)amino)cyclohex-2-en-1-one C19H17N2O2 305.35 2-Amino-5-benzoylaniline 65% Anticancer agents
3-Amino-5-methylcyclohex-2-en-1-one C7H11NO 125.17 C5-methyl Commercial Heterocyclic synthesis
(E)-3-{[(2-Amino-5-nitrophenyl)imino]methyl}phenol C13H10N3O3 256.24 Schiff base, phenolic hydroxyl Not specified Materials science

Research Findings and Implications

  • Bioactivity: The nitro and amino groups in the target compound enhance electrophilicity and hydrogen-bonding, critical for binding to BIR domains in cancer targets . Methyl or benzoyl substituents modulate lipophilicity, affecting cellular uptake .
  • Synthetic Flexibility: The cyclohexenone core allows diverse functionalization, enabling applications ranging from drug development (e.g., FC2 derivatives) to materials science (e.g., Schiff base complexes) .
  • Structural Insights : Crystal packing studies highlight the role of hydrogen bonds and aromatic stacking in stabilizing the nitroaniline derivatives, which may inform co-crystal engineering for improved solubility .

Biological Activity

3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one is an organic compound characterized by its unique cyclohexenone structure, substituted with an amino group and a nitrophenylamino group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₃N₃O₃
  • Molecular Weight : 249.25 g/mol
  • IUPAC Name : 3-(2-amino-5-nitroanilino)cyclohex-2-en-1-one

Synthesis

The synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one typically involves the reaction between 2-amino-5-nitroaniline and cyclohex-2-en-1-one. The reaction is often conducted under reflux conditions in solvents such as ethanol or propanol, sometimes utilizing catalysts to enhance yield and purity .

Antimicrobial Properties

Research has indicated that compounds similar to 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one exhibit significant antimicrobial activity. A study explored the effects of various nitrophenyl derivatives on bacterial strains, revealing that compounds with similar structures can inhibit bacterial growth effectively .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, likely through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. For instance, derivatives have shown cytotoxic effects on human cancer cell lines, suggesting a promising avenue for further research .

The biological effects of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one are attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Binding : It can bind to receptors on cell membranes, altering downstream signaling cascades that influence cell proliferation and survival.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Activity

In a comparative study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various nitroaniline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one exhibited significant inhibition zones, suggesting potent antimicrobial activity .

Study on Anticancer Effects

A study published in Cancer Research investigated the cytotoxic effects of several nitro-substituted compounds on leukemia cell lines. The findings revealed that 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-oneHighModerate
2-Amino-5-nitrophenolModerateLow
4-Amino-3-nitrophenolLowHigh

Q & A

Q. Optimization Tips :

  • Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase.
  • Purify via column chromatography if impurities persist.

Q. Table 1: Reaction Conditions

ParameterValue
SolventAcetic acid/ethanol (1:1 v/v)
TemperatureReflux (~78°C)
Time3 hours
Yield~60-70% (after crystallization)

Basic: How is the compound characterized structurally and chemically?

Answer:
Use a multi-technique approach:

  • X-ray crystallography : Resolves 3D molecular geometry. The cyclohexenone ring adopts an envelope conformation with puckering parameters (Q = 0.443–0.448 Å, θ = 51.6–126.3°) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm amine proton resonance (~δ 5.5 ppm) and ketone carbonyl signals (~δ 200 ppm).
  • FTIR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3350 cm1^{-1} (N-H stretch) validate functional groups.
  • Elemental analysis : Matches calculated molecular formula (C14_{14}H16_{16}N3_3O3_3).

Critical Note : Cross-validate crystallographic data with spectroscopic results to confirm absence of polymorphism or solvate formation .

Advanced: How to resolve crystallographic disorder in its crystal structure?

Answer:
Disorder in the cyclohexenone ring or nitro group can arise due to dynamic motion. Mitigation strategies include:

  • Low-temperature data collection : Reduces thermal motion artifacts (e.g., 100 K).
  • SHELX refinement : Use PART and SUMP commands to model disorder, with occupancy factors refined against diffraction data.
  • Hydrogen bonding analysis : Identify stabilizing interactions (e.g., N–H···O bonds between amino and ketone groups) to constrain models.

Example : In the title compound, two independent molecules (A and B) in the asymmetric unit exhibit opposite puckering directions, resolved via SHELXL-2018/3 .

Advanced: How to evaluate its potential as a ligand in metal complexes?

Answer:
The amino and nitro groups act as coordination sites for transition metals. Methodological steps:

Synthesis of Schiff base ligands : React with aldehydes (e.g., salicylaldehyde) to form imine-linked complexes.

Metal intercalation : Use cation-exchanged montmorillonite (MMT) clay (e.g., Cu2+^{2+} or Ni2+^{2+}) for in-situ complexation.

Characterization :

  • XRD : Confirm interlayer spacing changes (e.g., d-spacing shifts from 12.5 Å to 15.2 Å).
  • TEM/SEM : Verify exfoliation or layered structures.
  • TGA : Assess thermal stability (decomposition ~300°C for Cu-Schiff-MMT hybrids) .

Application : Such hybrids show promise in catalysis or antimicrobial coatings.

How to address contradictory spectroscopic data (e.g., unexpected NMR peaks)?

Answer:
Unexpected peaks may arise from tautomerism or impurities. Resolve via:

  • Variable-temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and identify scalar couplings.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+ at m/z 298.1142 for C14_{14}H16_{16}N3_3O3_3).

Case Study : Aromatic stacking interactions in the crystal (Cg···Cg distance = 3.498–3.663 Å) may cause NMR signal splitting in solution .

Advanced: How to design computational studies to predict biological activity?

Answer:

Molecular docking : Use AutoDock Vina to simulate binding with targets (e.g., kinases or DNA topoisomerases).

DFT calculations : Optimize geometry at B3LYP/6-31G* level to compute electrostatic potential maps.

ADMET prediction : Use SwissADME to assess bioavailability (%ABS >50% due to moderate LogP ~2.5).

Comparison : Structural analogs with chloro or trifluoromethyl groups (e.g., CAS 1217862-41-3) show enhanced antimicrobial activity, guiding SAR studies .

How to analyze discrepancies in reaction yields across studies?

Answer:
Yield variations (e.g., 60% vs. 40%) often stem from:

  • Solvent polarity : Higher polarity (acetic acid vs. ethanol) may favor protonation of intermediates.
  • Catalyst use : Acidic vs. basic conditions alter reaction kinetics.
  • Workup protocols : Differences in crystallization solvents (ethanol vs. methanol) affect purity.

Resolution : Conduct a Design of Experiments (DoE) to test variables like temperature (60–100°C) and solvent ratios, analyzed via ANOVA .

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